N-(4-fluorophenyl)-5-hydroxy-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N-(4-fluorophenyl)-5-hydroxy-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide, often referred to as a triazole-pyrimidine hybrid , is a structurally intriguing compound. Let’s break down its features:
Chemical Structure: The compound consists of a pyrazolo[1,5-a]pyrimidine core with a 4-fluorophenyl group, a 4-methoxyphenyl group, and a carboxamide functional group. The presence of both pyrazole and pyrimidine moieties makes it unique.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of appropriate precursors, followed by cyclization. Detailed reaction conditions and intermediates can be found in the literature .
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential scale-up. Optimization of reaction conditions and purification steps would be necessary for large-scale production.
Chemical Reactions Analysis
Reactivity:: The compound can undergo various reactions, including:
Oxidation: Oxidative transformations can modify the phenyl groups.
Reduction: Reduction reactions may alter the carboxamide or other functional groups.
Substitution: Substituents on the phenyl rings can be replaced.
Cyclization: The pyrazole and pyrimidine rings can participate in cyclization reactions.
Reagents: Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Conditions: Reactions occur under appropriate solvent conditions (e.g., DMF, DMSO) and at specific temperatures.
Major Products:: The specific products depend on the reaction conditions. Isolation and characterization of intermediates and final products are essential for understanding the compound’s reactivity.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug design due to its unique structure.
Organic Synthesis: It serves as a building block for constructing more complex molecules.
Neuroprotection: Recent studies suggest its neuroprotective properties, inhibiting ER stress and apoptosis in neuronal cells.
Anti-neuroinflammatory Activity: It suppresses nitric oxide and TNF-α production in microglia cells.
Pharmaceuticals: Its derivatives may find applications in drug development.
Agrochemicals: Potential use in crop protection.
Mechanism of Action
The compound’s effects likely involve:
Inhibition of ER Stress: Reduced expression of the ER chaperone BIP.
Apoptosis Suppression: Decreased cleaved caspase-3 levels.
NF-kB Pathway Modulation: Interaction with ATF4 and NF-kB proteins.
Properties
Molecular Formula |
C21H19FN4O3 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3-methyl-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C21H19FN4O3/c1-12-19(13-3-9-16(29-2)10-4-13)25-26-17(11-18(27)24-20(12)26)21(28)23-15-7-5-14(22)6-8-15/h3-10,17H,11H2,1-2H3,(H,23,28)(H,24,27) |
InChI Key |
MNIZCAFXCOSWFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2NC(=O)CC(N2N=C1C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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